Fargesone A Demonstrates Validated In Vivo Efficacy in BDL-Induced Liver Fibrosis Model Not Established for Structural Analogs
Fargesone A has been validated in a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model, demonstrating significant amelioration of pathological features at both 3 mg/kg and 30 mg/kg doses via intraperitoneal injection daily for 7 days [1]. In contrast, no published in vivo efficacy data exist for the closest structural analogs fargesone B, fargesone C, or denudatin B in any liver disease model. While fargesin has reported antihypertensive effects in a 2-kidney, 1-clip (2K1C) hypertensive rat model, its activity in liver fibrosis models has not been documented [2]. This absence of liver-protective in vivo data for Fargesone A's immediate structural relatives creates a clear differentiation for researchers selecting compounds for hepatic disease studies.
| Evidence Dimension | In vivo efficacy in liver fibrosis model |
|---|---|
| Target Compound Data | BDL mouse model: significant amelioration of pathological features at 3 and 30 mg/kg i.p. daily for 7 days |
| Comparator Or Baseline | Fargesone B, fargesone C, denudatin B: no published in vivo liver disease model data; fargesin: efficacy in 2K1C hypertensive rat model but no liver fibrosis data |
| Quantified Difference | Data exist for Fargesone A only among Magnolia fargesii-derived neolignans |
| Conditions | C57BL/6 mice, bile duct ligation (BDL)-induced chronic liver fibrosis |
Why This Matters
Procurement of Fargesone A rather than fargesin or other Magnolia lignans is essential for liver disease research where in vivo efficacy has been specifically established.
- [1] Guo F, Chen K, Dong H, et al. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist. JACS Au. 2022;3(1):123-135. doi:10.1021/jacsau.2c00600 View Source
- [2] Sha S, et al. Antihypertensive effects of fargesin in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release. Acta Pharmacol Sin. 2016;37(5):664-673. View Source
